molecular formula C5H6BNO3 B584973 (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid CAS No. 951655-49-5

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Cat. No.: B584973
CAS No.: 951655-49-5
M. Wt: 138.917
InChI Key: GLZIGOHMFYRHAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyridine derivative with a boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using automated reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes and receptors. The boronic acid group can interact with hydroxyl and amino groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction is often mediated through the formation of boronate esters or boronate complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid is unique due to its boronic acid functionality, which allows it to participate in a wide range of chemical reactions and form reversible covalent bonds with biological targets. This makes it a valuable compound in both synthetic chemistry and biomedical research .

Properties

IUPAC Name

(2-oxo-1H-pyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZIGOHMFYRHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CNC1=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717034
Record name (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951655-49-5
Record name (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 951655-49-5
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